BD-9136

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

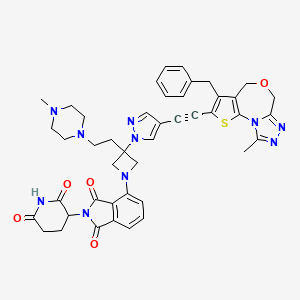

Formule moléculaire |

C44H44N10O5S |

|---|---|

Poids moléculaire |

825.0 g/mol |

Nom IUPAC |

4-[3-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C44H44N10O5S/c1-28-47-48-37-25-59-24-33-32(21-29-7-4-3-5-8-29)36(60-43(33)53(28)37)13-11-30-22-45-52(23-30)44(15-16-50-19-17-49(2)18-20-50)26-51(27-44)34-10-6-9-31-39(34)42(58)54(41(31)57)35-12-14-38(55)46-40(35)56/h3-10,22-23,35H,12,14-21,24-27H2,1-2H3,(H,46,55,56) |

Clé InChI |

WNTMFWJFGDGXOH-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C5(CN(C5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)CCN9CCN(CC9)C)CC1=CC=CC=C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BD-9136

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-9136 is a highly potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). As a key epigenetic reader, BRD4 is a well-validated therapeutic target in oncology. This compound exemplifies a significant advancement in the field of targeted protein degradation, demonstrating exceptional selectivity for BRD4 over other members of the Bromodomain and Extra-Terminal domain (BET) family, namely BRD2 and BRD3. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and workflows.

Core Mechanism of Action: PROTAC-mediated BRD4 Degradation

This compound operates as a heterobifunctional molecule, comprising a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By simultaneously engaging both BRD4 and CRBN, this compound facilitates the formation of a ternary complex. This induced proximity triggers the ubiquitination of BRD4 by the E3 ligase complex, marking it for subsequent recognition and degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn results in anti-proliferative effects in cancer cells.[1][2]

The following diagram illustrates the signaling pathway of this compound-mediated BRD4 degradation:

Quantitative Data Summary

The potency and selectivity of this compound have been rigorously quantified across various cancer cell lines. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: In Vitro Degradation of BET Proteins by this compound

Cells were treated with varying concentrations of this compound for 4 hours, followed by Western blot analysis.[3][4]

| Cell Line | Cancer Type | BRD4 DC50 (nM) | BRD4 Dmax (%) | BRD2/3 Degradation |

| MV4;11 | Acute Myeloid Leukemia | 0.1 | >90 | No degradation up to 1 µM |

| MOLM-13 | Acute Myeloid Leukemia | 0.3 | >90 | No degradation up to 1 µM |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.2 | >90 | No degradation up to 1 µM |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.7 | >90 | No degradation up to 1 µM |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.2 | >90 | No degradation up to 1 µM |

| MDA-MB-453 | Breast Cancer | 0.6 | >90 | No degradation up to 1 µM |

| MCF-7 | ER-Positive Breast Cancer | <0.1 | >90 | No degradation up to 1 µM |

| T47D | ER-Positive Breast Cancer | 0.2 | >90 | No degradation up to 1 µM |

Table 2: In Vivo Antitumor Activity of this compound

The in vivo efficacy of this compound was evaluated in a xenograft mouse model.

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| SCID mice | MV4;11 xenograft | 20 mg/kg, i.p., 5 times/week for 4 weeks | 92% tumor growth inhibition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blot Analysis for BRD4 Degradation

This protocol is designed to quantify the degradation of BRD4 in cultured cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed human cancer cell lines (e.g., MV4;11, MDA-MB-231) in 6-well or 12-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate proteins by gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (and loading controls like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

-

Cell Viability Assay (WST-8/CCK-8)

This assay measures the effect of this compound-induced BRD4 degradation on cell proliferation and viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

WST-8 Addition:

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

In Vivo Xenograft Model

This protocol outlines the assessment of the antitumor activity of this compound in an animal model.

-

Animal Handling and Tumor Cell Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks.

-

Subcutaneously inject a suspension of human cancer cells (e.g., MV4;11) into the flank of the mice.

-

-

Compound Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to the specified schedule (e.g., 5 times a week for 4 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Monitor tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor samples can be processed for further analysis, such as Western blotting to confirm BRD4 degradation.

-

Experimental Workflow Visualization

The following diagram provides a logical flow of the key experimental procedures used to characterize this compound.

Conclusion

This compound is a potent and highly selective BRD4 degrader with a well-defined mechanism of action. By hijacking the cell's natural protein disposal machinery, it effectively eliminates BRD4, leading to significant antitumor activity in preclinical models. The exceptional selectivity of this compound for BRD4 over other BET family members represents a critical advantage, potentially leading to a wider therapeutic window and reduced off-target effects. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a promising therapeutic agent for the treatment of cancer.

References

BD-9136: A Technical Guide to a Highly Selective BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-9136 is a potent and exceptionally selective degrader of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the targeted degradation of BRD4, a key regulator of oncogene transcription, thereby showing significant promise in cancer therapy.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a heterobifunctional molecule, tethering the BRD4 protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, including key oncogenes like c-Myc, Bcl-2, and Cyclin D1, ultimately resulting in the inhibition of cancer cell proliferation and survival.[2]

Signaling Pathway of this compound

Caption: Mechanism of this compound induced BRD4 degradation.

Quantitative Data

The efficacy and selectivity of this compound have been quantified across various cancer cell lines. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound

This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of BRD4 after a 4-hour treatment with this compound in various cancer cell lines.[1][4]

| Cell Line | Cancer Type | BRD4 DC50 (nM) | BRD4 Dmax (%) | BRD2/3 Degradation |

| MV4;11 | Acute Myeloid Leukemia | 0.9 | >90 | No degradation up to 1000 nM |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.2 | >90 | No degradation up to 1000 nM |

| HL-60 | Acute Promyelocytic Leukemia | 3.6 | >90 | No degradation up to 1000 nM |

| MOLM-13 | Acute Myeloid Leukemia | 13 | >90 | No degradation up to 1000 nM |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.0 | >95 | No degradation up to 1000 nM |

| MDA-MB-453 | Breast Cancer | 5.6 | >95 | No degradation up to 1000 nM |

| MCF7 | Breast Cancer | 3.5 | >95 | No degradation up to 1000 nM |

| T47D | Breast Cancer | 0.2 | >95 | No degradation up to 1000 nM |

Data sourced from Hu J, et al. J Med Chem. 2023.[1][4]

Table 2: Cell Growth Inhibition by this compound

This table shows the half-maximal growth inhibition concentration (GI50) of this compound after a 4-day treatment.[4]

| Cell Line | Cancer Type | GI50 (nM) |

| MV4;11 | Acute Myeloid Leukemia | 0.05 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.03 |

| HL-60 | Acute Promyelocytic Leukemia | 0.2 |

| MOLM-13 | Acute Myeloid Leukemia | 0.3 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 |

| MDA-MB-453 | Breast Cancer | 0.9 |

| MCF7 | Breast Cancer | 0.6 |

| T47D | Breast Cancer | 0.08 |

Data sourced from Hu J, et al. J Med Chem. 2023.[4]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Experimental Workflow

Caption: General workflow for characterizing this compound.

Western Blot for BRD4 Degradation

This protocol is for determining the degradation of BRD4, BRD2, and BRD3 in cancer cell lines treated with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., MV4;11, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4 hours).[5] Include a DMSO-treated vehicle control.

-

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest band intensity to the loading control.

-

Calculate DC50 and Dmax values by plotting the normalized protein levels against the logarithm of the compound concentration.

-

Cell Viability Assay (WST-8)

This protocol is for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 10^4-10^5 cells/well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with a serial dilution of this compound for 4 days.

-

-

WST-8 Assay:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Gently mix the plate on an orbital shaker for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value by plotting cell viability against the logarithm of the compound concentration.

-

TR-FRET/NanoBRET Assays for Ternary Complex Formation (General Protocol)

These assays are used to quantify the formation of the BRD4-BD-9136-CRBN ternary complex.

-

Reagents and Setup:

-

Recombinant BRD4 protein (or specific bromodomains) labeled with a donor fluorophore (e.g., Tb-cryptate).

-

Recombinant CRBN/DDB1 complex labeled with an acceptor fluorophore (e.g., d2).

-

This compound serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the labeled BRD4 and CRBN/DDB1 proteins.

-

Add the serially diluted this compound.

-

Incubate the plate at room temperature for a specified period to allow complex formation.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the this compound concentration to determine the concentration required for half-maximal complex formation (EC50).

-

Note: Specific antibody pairs, tracer concentrations, and instrument settings for TR-FRET and NanoBRET assays should be optimized for the specific experimental setup.

Conclusion

This compound is a highly potent and selective BRD4 degrader with significant anti-tumor activity in various cancer models.[1] Its exceptional selectivity for BRD4 over other BET family members, BRD2 and BRD3, makes it a valuable tool for studying the specific functions of BRD4 and a promising candidate for targeted cancer therapy.[1][4] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this novel compound.

References

- 1. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

The Core Technology of BD-9136: A Selective BRD4 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core technology behind BD-9136, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 4 (BRD4). This compound represents a significant advancement in the field of targeted protein degradation, offering exceptional selectivity for BRD4 over other members of the Bromodomain and Extra-Terminal (BET) family of proteins, namely BRD2 and BRD3.[1][2][3][4][5][6] This document details the mechanism of action, quantitative performance, and key experimental methodologies associated with the characterization of this compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate specific target proteins.[7] As a heterobifunctional molecule, this compound is composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.

In the case of this compound, it utilizes a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The binding of this compound to both BRD4 and CRBN facilitates the formation of a ternary complex.[2] This proximity induces the CRBN E3 ligase to polyubiquitinate BRD4, tagging it for recognition and subsequent degradation by the 26S proteasome.[7] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained depletion of the target protein within cancer cells.[2][4]

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of BRD4.

Quantitative Data Summary

This compound has demonstrated remarkable potency, selectivity, and in vivo efficacy in preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency and Selectivity

| Parameter | Value | Cell Lines | Notes |

| DC50 (BRD4) | 0.1 - 4.7 nM | 8 cancer cell lines | Concentration for 50% degradation of BRD4.[2][4][8] |

| Dmax (BRD4) | > 90% | 8 cancer cell lines | Maximum degradation of BRD4 achieved.[2][4][8] |

| Degradation Selectivity | ≥1000-fold | Multiple cell lines | Selectivity for BRD4 degradation over BRD2 and BRD3.[1][2][3][4][5][6] |

| Time to Degradation | 4 hours | 8 cancer cell lines | Timepoint for DC50 and Dmax determination.[4][8] |

| Proteomic Selectivity | Highly Selective | Not specified | Confirmed against >5,700 proteins.[1][2][3][4][5][6] |

Table 2: In Vivo Antitumor Efficacy

| Parameter | Value | Animal Model | Dosing Schedule |

| Tumor Growth Inhibition (TGI) | 92% | SCID mice with MV4;11 xenografts | 20 mg/kg, i.p., 5 times/week for 4 weeks.[9] |

| Duration of BRD4 Depletion | > 48 hours | Not specified | After a single dose.[1][2][3][4][5][6] |

| Observed Toxicity | No significant weight loss or other signs of toxicity | SCID mice with MV4;11 xenografts | During the entire experiment.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol is used to quantify the degradation of BRD4, BRD2, and BRD3 in cancer cell lines following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MV4;11, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log concentration of this compound to determine the DC₅₀ and Dₘₐₓ values.

-

Caption: Workflow for determining DC₅₀ and Dₘₐₓ of PROTACs using Western Blot.

In Vivo Xenograft Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor activity of this compound.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., SCID mice).

-

Subcutaneously implant a suspension of cancer cells (e.g., MV4;11) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Formulation and Administration:

-

Formulate this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) and the vehicle control according to the specified schedule (e.g., 5 days a week for 4 weeks).

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Analyze the body weight data to assess the tolerability of the treatment.

-

Caption: Workflow for an in vivo xenograft efficacy study of this compound.

Global Proteomics for Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound across the proteome using mass spectrometry.

-

Sample Preparation:

-

Treat cells with this compound or a vehicle control for a defined period.

-

Lyse the cells and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the labeled peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.

-

-

Data Analysis:

-

Identify and quantify thousands of proteins across the different treatment groups.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

-

Compare the changes in protein levels to identify on-target (BRD4) and potential off-target effects.

-

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Ternary Complex Formation [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of BD-9136 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-9136 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). As an epigenetic "reader," BRD4 plays a critical role in transcriptional regulation by recognizing acetylated lysine residues on histones, particularly at super-enhancers of oncogenes such as c-Myc. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on epigenetic pathways, and detailed protocols for its experimental application.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation and DNA methylation, play a crucial role in normal development and disease. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are key epigenetic readers that recognize acetylated histones and recruit transcriptional machinery to activate gene expression.[1]

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to selectively eliminate BRD4. It consists of a ligand that binds to BRD4, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.[2] The selective degradation of BRD4 offers a powerful therapeutic strategy for cancers driven by the overexpression of BRD4-dependent oncogenes.

Quantitative Data on this compound Activity

This compound has demonstrated high potency and selectivity for the degradation of BRD4 across various cancer cell lines. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Degradation Potency of this compound in Cancer Cell Lines [2][3]

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |

| MV4;11 | Acute Myeloid Leukemia | 0.1 - 4.7 | >90 |

| MDA-MB-231 | Breast Cancer | 0.1 - 4.7 | >90 |

| HeLa | Cervical Cancer | 0.1 - 4.7 | >90 |

| And other cancer cell lines | Various | 0.1 - 4.7 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile of this compound [2]

| Protein | Selectivity vs. BRD4 |

| BRD2 | >1000-fold |

| BRD3 | >1000-fold |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the targeted degradation of BRD4. This event sets off a cascade of downstream effects on transcriptional regulation.

The degradation of BRD4 leads to its removal from chromatin, particularly from super-enhancers that regulate the expression of key oncogenes like c-Myc. This results in the downregulation of c-Myc transcription and subsequent inhibition of cancer cell proliferation.

Experimental Protocols

Western Blot Analysis for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with this compound.

Materials and Reagents:

-

Cancer cell line of interest (e.g., MV4;11, MDA-MB-231)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and denature samples by boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of BRD4, BRD2, and BRD3 to the loading control (GAPDH).

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the procedure to identify the genomic regions where BRD4 binds and to assess changes in histone modifications (e.g., H3K27ac) upon this compound treatment.

Materials and Reagents:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

ChIP-validated antibodies: anti-BRD4, anti-H3K27ac, and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody (anti-BRD4, anti-H3K27ac, or IgG) overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Analyze differential binding between this compound-treated and control samples.

-

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that operates through a well-defined epigenetic mechanism. Its high potency and selectivity for BRD4 degradation make it an ideal probe for studying the specific functions of BRD4 in gene regulation and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeted protein degradation in oncology and other fields.

References

- 1. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Studies of BD-9136: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

BD-9136 has emerged as a significant compound in the field of targeted protein degradation. It is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers and transcriptional co-regulators implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the initial studies and discovery of this compound, with a focus on its mechanism of action, quantitative data from seminal experiments, and detailed experimental protocols.

Design Rationale and Discovery Workflow

The development of this compound was guided by the principle of "precise conformational control," starting from a non-selective BET inhibitor and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] The core strategy involved modulating the linker connecting the BRD4-binding moiety and the E3 ligase-recruiting element to achieve exceptional degradation selectivity for BRD4 over other BET family members like BRD2 and BRD3.

The discovery workflow for this compound can be visualized as a multi-stage process:

Caption: Discovery workflow for this compound.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

This compound functions as a heterobifunctional molecule. One end binds to the bromodomain of BRD4, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (BRD4-BD-9136-CRBN), leading to the poly-ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome. This compound is subsequently released and can induce the degradation of another BRD4 molecule, acting in a catalytic manner.

The signaling pathway is illustrated below:

Caption: PROTAC-mediated degradation of BRD4 by this compound.

Quantitative Data Summary

The initial studies of this compound provided key quantitative data on its potency and selectivity in various cancer cell lines, as well as its in vivo efficacy.

Table 1: In Vitro Degradation of BET Proteins by this compound

Cells were treated with varying concentrations of this compound for 4 hours, followed by Western blot analysis to determine protein levels. DC50 represents the concentration at which 50% of the protein is degraded, and Dmax is the maximum percentage of degradation observed.

| Cell Line | BRD4 DC50 (nM) | BRD4 Dmax (%) | BRD2/3 Degradation |

| MV-4-11 | 0.1 | >90% | No degradation up to 1 µM |

| MOLM-13 | 0.3 | >90% | No degradation up to 1 µM |

| RS4;11 | 0.2 | >90% | No degradation up to 1 µM |

| MDA-MB-231 | 4.7 | >90% | No degradation up to 1 µM |

| T47D | 0.2 | >90% | No degradation up to 1 µM |

| SK-BR-3 | 0.3 | >90% | No degradation up to 1 µM |

| BT-474 | 0.4 | >90% | No degradation up to 1 µM |

| MCF7 | 0.2 | >90% | No degradation up to 1 µM |

Data compiled from multiple sources.[1][3]

Table 2: In Vivo Antitumor Activity of this compound

The in vivo efficacy of this compound was evaluated in a mouse xenograft model of human cancer.

| Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Toxicity |

| SCID mice with MV-4-11 xenografts | 20 mg/kg, intraperitoneal injection, 5 times a week | 4 weeks | 92% | No significant weight loss or other signs of toxicity |

Data from MedchemExpress product sheet, referencing Hu et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the initial studies of this compound.

Western Blot Analysis for BRD4 Degradation

This protocol is used to quantify the levels of BRD4 protein in cells following treatment with this compound.

Caption: Experimental workflow for Western Blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MV-4-11, MDA-MB-231) are cultured in appropriate media. Cells are seeded and allowed to adhere before being treated with a range of this compound concentrations (typically from 0.1 nM to 1000 nM) for a specified duration (e.g., 4 hours). A vehicle control (DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading in the subsequent steps.

-

SDS-PAGE: Protein lysates are denatured by boiling in Laemmli sample buffer. Equal amounts of protein (e.g., 20-30 µg) are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for separation based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4. A primary antibody for a loading control protein (e.g., GAPDH or α-Tubulin) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. BRD4 levels are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated sample.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

Caption: Experimental workflow for in vivo xenograft studies.

Detailed Steps:

-

Animal Model: Severe combined immunodeficient (SCID) mice are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., MV-4-11) is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 20 mg/kg) and schedule (e.g., five days a week for four weeks).

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor size in the treated groups to the vehicle control group.

Conclusion

The initial studies of this compound have established it as a highly potent and exceptionally selective degrader of BRD4.[3][4][5] Its ability to induce robust BRD4 degradation at low nanomolar concentrations in a variety of cancer cell lines, coupled with its significant and well-tolerated antitumor activity in vivo, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The design strategy of "precise conformational control" has proven effective in achieving remarkable selectivity, offering a paradigm for the development of other selective protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to BD-9136: A Selective BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BD-9136, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). This document details the core mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concept: Targeted Protein Degradation with this compound

This compound is a bifunctional molecule engineered to specifically target BRD4 for degradation by the cellular ubiquitin-proteasome system.[1] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This induced proximity facilitates the ubiquitination of BRD4, marking it for subsequent destruction by the proteasome. A key advantage of this compound is its exceptional selectivity for BRD4 over other members of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD2 and BRD3.[1][2] This selectivity is achieved through precise conformational control in the design of the molecule.[2][4]

Quantitative Data Summary

The potency and selectivity of this compound have been evaluated across various cancer cell lines. The following table summarizes the degradation concentration (DC50) and maximum degradation (Dmax) values for BRD4, as well as its effect on BRD2 and BRD3.

| Cell Line | BRD4 DC50 (nM) | BRD4 Dmax | BRD2/BRD3 Degradation | Reference |

| Multiple Cancer Lines (8 total) | 0.1 - 4.7 | > 90% | No degradation observed at concentrations up to 1000 nM | [2] |

| T47D | 0.2 | Not Specified | >1000-fold selectivity over BRD2 and BRD3 | [5] |

Mechanism of Action: PROTAC-Mediated Degradation

The mechanism of action for this compound follows the canonical PROTAC pathway. The diagram below illustrates this process, from the formation of the ternary complex to the final degradation of the target protein.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scienceopen.com [scienceopen.com]

The Therapeutic Potential of BD-9136 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-9136 is a novel, highly potent, and exceptionally selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] As a key epigenetic reader and transcriptional co-regulator, BRD4 is a well-validated target in oncology.[4][5] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous cancers, including hematological malignancies and solid tumors.[5][6] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in cancer, with a focus on its mechanism of action, quantitative anti-tumor activity, and the experimental methodologies employed in its evaluation.

Introduction to this compound: A Selective BRD4 Degrader

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to achieve targeted protein degradation. It is composed of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase, cereblon.[1][2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] A key advantage of this compound is its remarkable selectivity for BRD4 over other BET (Bromodomain and Extra-Terminal) family members, BRD2 and BRD3, thereby potentially offering a wider therapeutic window and reduced off-target effects compared to pan-BET inhibitors.[1][3]

Mechanism of Action

The primary mechanism of action of this compound is the targeted degradation of BRD4. This process is initiated by the simultaneous binding of this compound to both BRD4 and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including key oncogenes like c-MYC, which are critical for cancer cell proliferation and survival.[5]

Quantitative Preclinical Efficacy

This compound has demonstrated potent and selective degradation of BRD4 across a panel of human cancer cell lines, leading to significant anti-proliferative effects and in vivo tumor growth inhibition.

In Vitro Degradation Potency

The degradation potency of this compound was assessed across various cancer cell lines. The DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum degradation) values highlight its efficiency and selectivity.

| Cell Line | Cancer Type | BRD4 DC50 (nM) | BRD4 Dmax (%) | BRD2/3 Degradation (at 1000 nM) |

| MV4;11 | Acute Myeloid Leukemia | 0.1 - 4.7 | >90 | Ineffective |

| MDA-MB-231 | Breast Cancer | 0.1 - 4.7 | >90 | Ineffective |

| And others (6) | Various | 0.1 - 4.7 | >90 | Ineffective |

| Data summarized from a study by Hu et al.[1] |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using the MV4;11 human acute myeloid leukemia cell line.

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observed Toxicity |

| SCID mice with MV4;11 xenografts | 20 mg/kg, i.p., 5 times/week for 4 weeks | 92 | No significant weight loss or other signs of toxicity |

| Data from in vivo studies.[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MV4;11, MDA-MB-231) are cultured to optimal confluency. Cells are then treated with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100, 300, 1000 nM) for 4 hours.[8]

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of BRD proteins are normalized to the loading control.

Cell Viability Assay

The anti-proliferative effects of this compound are determined using a colorimetric assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 4 days.

-

WST-8 Assay: After the incubation period, WST-8 reagent is added to each well. The WST-8 is reduced by cellular dehydrogenases to an orange formazan product.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: MV4;11 cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, 5 times a week for 4 weeks.[8] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Endpoint: At the end of the treatment period, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[7]

Future Directions and Conclusion

The preclinical data for this compound strongly support its continued development as a potential therapeutic agent for cancer.[1][3] Its high potency and exceptional selectivity for BRD4 degradation translate into significant anti-tumor activity in preclinical models, with a favorable safety profile.[1][7][8] Further investigations are warranted to explore the efficacy of this compound in a broader range of cancer types, including both hematological and solid tumors. Additionally, combination studies with other anti-cancer agents could reveal synergistic effects and provide new avenues for treatment. The selective degradation of BRD4 by this compound represents a promising and refined strategy in the epigenetic targeting of cancer.[1]

References

- 1. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4 Inhibition Enhances the Antitumor Effects of Radiation Therapy in a Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Early Research Findings on the Antitumor Activity of BD-9136: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research findings concerning the antitumor properties of BD-9136, a novel molecule in preclinical development. The document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Selective BRD4 Degradation

This compound is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a PROTAC, this compound functions by inducing the rapid degradation of the BRD4 protein within cancer cells.[2][3][4] This targeted degradation is achieved with a remarkable selectivity of over 1000-fold for BRD4 compared to other members of the bromodomain and extraterminal domain (BET) family, namely BRD2 and BRD3.[1][2][3]

The mechanism involves this compound acting as a molecular bridge, simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The depletion of BRD4, a key transcriptional coregulator, is the basis for the observed antitumor activity.[2]

Quantitative In Vitro Efficacy

This compound has demonstrated potent and selective degradation of BRD4 across a panel of eight human cancer cell lines. The half-maximal degradation concentration (DC50) values ranged from 0.1 to 4.7 nM, with a maximal degradation (Dmax) of over 90%.[1][2] In contrast, no significant degradation of BRD2 or BRD3 was observed at concentrations up to 1,000 nM.[2]

| Cell Line | Cancer Type | BRD4 DC50 (nM)[2] | BRD4 Dmax (%)[2] | BRD2/BRD3 Degradation[2] |

| Leukemia Lines | ||||

| MV4;11 | AML | 0.8 | >90 | Ineffective up to 1,000 nM |

| MOLM-13 | AML | 0.1 | >90 | Ineffective up to 1,000 nM |

| RS4;11 | ALL | 1.0 | >90 | Ineffective up to 1,000 nM |

| SEM | ALL | 0.8 | >90 | Ineffective up to 1,000 nM |

| Breast Cancer Lines | ||||

| MDA-MB-231 | Triple-Negative | 4.7 | >90 | Ineffective up to 1,000 nM |

| MDA-MB-468 | Triple-Negative | 1.2 | >90 | Ineffective up to 1,000 nM |

| T-47D | ER+ | 1.3 | >90 | Ineffective up to 1,000 nM |

| SK-BR-3 | HER2+ | 2.1 | >90 | Ineffective up to 1,000 nM |

In Vivo Antitumor Activity

Preclinical evaluation in a mouse xenograft model demonstrated significant antitumor activity. A single dose of this compound was shown to selectively and effectively deplete BRD4 protein in tumor tissues for more than 48 hours.[2][3][4][5]

| Parameter | Value & Conditions |

| Tumor Growth Inhibition | 92%[1] |

| Animal Model | Tumor cell xenograft in mice[1] |

| Dosing Regimen | 20 mg/kg, intraperitoneal injection, 5 times a week for 4 weeks[1] |

| Safety Profile | No significant weight loss or other signs of toxicity observed in mice.[1][2][3] |

Experimental Protocols

The following methodologies were central to the early evaluation of this compound's antitumor activity.

In Vitro BRD4 Degradation Assay

-

Cell Culture: Human leukemia and breast cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 1 µM) for a duration of 4 hours.[1][2]

-

Western Blot Analysis: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies specific for BRD4, BRD2, and BRD3, followed by a secondary antibody. Protein bands were visualized using an appropriate detection system.

-

Data Analysis: The intensity of the protein bands was quantified, and the data was used to calculate the DC50 and Dmax values for each cell line.

In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice were used for the study.

-

Tumor Implantation: Human tumor cells were implanted subcutaneously to establish xenografts.

-

Treatment Protocol: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. The treatment group received intraperitoneal injections of this compound at a dose of 20 mg/kg, administered five times per week for four weeks.[1]

-

Monitoring: Tumor volume and body weight of the mice were measured regularly throughout the study. At the end of the treatment period, tumor growth inhibition was calculated.

-

Pharmacodynamics: To assess in-tumor protein degradation, a separate cohort of tumor-bearing mice was treated with a single dose of this compound. Tumor tissues were collected at various time points post-dose (e.g., >48 hours) and analyzed by Western blot for BRD4, BRD2, and BRD3 protein levels.[2][3][4][5]

Conclusion

The early research on this compound has established it as a highly potent and exceptionally selective degrader of the BRD4 protein.[2][3] The in vitro and in vivo data collectively demonstrate strong antitumor activity with a favorable safety profile in preclinical models.[1][2][3][4][5] These findings underscore the potential of selective BRD4 degradation as a therapeutic strategy for human cancers and highlight this compound as a promising candidate for further development.[2][3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing BD-9136 in Western Blot Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-9136 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As an epigenetic reader, BRD4 plays a critical role in the regulation of key oncogenes, such as c-Myc, making it a compelling target for cancer therapy.[1] this compound operates as a heterobifunctional molecule, concurrently binding to BRD4 and an E3 ubiquitin ligase, which in this case is Cereblon (CRBN). This proximity facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1] This targeted degradation leads to the downregulation of BRD4-dependent gene expression, offering a powerful tool for studying BRD4 biology and for potential therapeutic development.[1]

These application notes provide a comprehensive guide for the use of this compound in Western blot assays to monitor the targeted degradation of BRD4. Included are detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Mechanism of Action of this compound

This compound induces the degradation of BRD4 through the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with BRD4 and the E3 ubiquitin ligase Cereblon.[1] This induced proximity triggers the transfer of ubiquitin molecules to BRD4, leading to its recognition and subsequent degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the protein's function.[3]

Caption: Mechanism of this compound-mediated BRD4 degradation.

Data Presentation

Quantitative analysis of Western blots is crucial for determining the efficacy of this compound. The key parameters to determine are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation).[3] The following tables summarize the reported degradation data for this compound in various cancer cell lines after a 4-hour treatment.[4]

Table 1: this compound-induced BRD4 Degradation in Human Leukemia Cell Lines [4]

| Cell Line | BRD4 DC50 (nM) | BRD4 Dmax (%) |

| MV-4-11 | 0.1 | >90 |

| MOLM-13 | 0.3 | >90 |

| RS4;11 | 0.2 | >90 |

| HL-60 | 4.7 | >90 |

Table 2: this compound-induced BRD4 Degradation in Human Breast Cancer Cell Lines [4]

| Cell Line | BRD4 DC50 (nM) | BRD4 Dmax (%) |

| MDA-MB-231 | 1.0 | >90 |

| MDA-MB-453 | 5.6 | >90 |

| MCF7 | 3.5 | >90 |

| T-47D | 0.2 | >90 |

Table 3: Selectivity of this compound for BRD4 Degradation [4]

| Protein | Degradation by this compound (up to 1000 nM) |

| BRD2 | No significant degradation |

| BRD3 | No significant degradation |

| BRD4 | Potent degradation |

Experimental Protocols

This section provides a detailed protocol for a Western blot assay to assess the degradation of BRD4 induced by this compound.

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents

-

Cell Line: A human cancer cell line known to express BRD4 (e.g., MV-4-11, MDA-MB-231).

-

This compound: Stock solution in DMSO.

-

Control Compounds:

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

Laemmli Sample Buffer (4X or 2X).

-

SDS-PAGE Gels.

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Anti-BRD4 antibody.

-

Anti-BRD2 antibody (for selectivity assessment).

-

Anti-BRD3 antibody (for selectivity assessment).

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL).

-

Imaging System: For capturing chemiluminescent signals.

Step-by-Step Procedure

1. Cell Seeding and Culture:

-

Seed the chosen cell line in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

-

Incubate the cells overnight under standard cell culture conditions.

2. Treatment with this compound and Controls:

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 1000 nM to determine the DC50.

-

Include the following controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used for the highest this compound concentration.

-

Negative Control (Optional): Treat cells with a non-degrading BRD4 inhibitor like JQ1 at a concentration known to engage the target.

-

Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[5] This should rescue the degradation of BRD4.

-

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound and controls.

-

Incubate the cells for the desired time. A 4-hour incubation is reported to be effective for this compound.[4] Time-course experiments (e.g., 2, 4, 8, 16, 24 hours) can also be performed to determine the optimal treatment duration.[1]

3. Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation. The antibody datasheet should provide a recommended starting dilution.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

-

Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system. Multiple exposure times may be necessary to ensure the signal is within the linear range of detection.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the BRD4 band to the corresponding loading control band for each lane.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining BRD4 against the log of the this compound concentration to determine the DC50 value.

Troubleshooting

-

No Degradation Observed:

-

Confirm Cell Line: Ensure the chosen cell line expresses BRD4 and the necessary E3 ligase components.

-

Check Compound Activity: Verify the integrity and concentration of the this compound stock.

-

Optimize Treatment Time: Perform a time-course experiment to identify the optimal degradation window.

-

Proteasome Activity: Ensure proteasome function is not compromised by including a positive control for degradation.[7]

-

-

Incomplete Degradation:

-

Protein Synthesis: The rate of new BRD4 synthesis might be counteracting degradation. Shorter treatment times may show more significant degradation.[7]

-

"Hook Effect": At very high concentrations, PROTACs can sometimes show reduced efficacy due to the formation of binary complexes instead of the productive ternary complex. A full dose-response curve is essential.

-

-

High Background on Western Blot:

-

Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).

-

Antibody Concentration: Optimize primary and secondary antibody concentrations.

-

Washing: Increase the number and duration of washes.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of BRD4 and explore its therapeutic potential through targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Mouse Studies with BD-9136

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-9136 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc and those involved in the NF-κB signaling pathway.[3][4][5] Its role in transcriptional activation makes it a compelling therapeutic target in various cancers. This compound functions by hijacking the cell's ubiquitin-proteasome system. This heterobifunctional molecule consists of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, linked together. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a profound and sustained suppression of its downstream signaling pathways.[1] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, based on currently available preclinical data.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from a key in vivo mouse study. At present, detailed pharmacokinetic data (Cmax, Tmax, half-life) for this compound has not been widely published. For comparative purposes, pharmacokinetic parameters for other well-characterized BRD4 PROTACs are included.

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model [2]

| Parameter | Value |

| Animal Model | SCID mice bearing MV4;11 xenograft tumors |

| Dosage | 20 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Dosing Schedule | 5 times a week for 4 weeks |

| Efficacy | 92% tumor growth inhibition |

| Toxicity | No significant weight loss or other signs of toxicity |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces the degradation of BRD4.

BRD4 Signaling Pathway in Cancer

This diagram outlines the central role of BRD4 in promoting cancer cell proliferation and survival through the activation of key downstream targets.

Experimental Workflow for In Vivo Mouse Studies

The following diagram provides a general workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.

-

For a typical formulation, prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 4 mg/mL).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

The final formulation should be prepared fresh daily before administration.

In Vivo Efficacy Study in a Mouse Xenograft Model

Animal Model:

-

Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

Cell Line:

-

MV4;11 (human B-cell precursor leukemia)

Protocol:

-

Cell Culture: Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Tumor Implantation:

-

Harvest MV4;11 cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each SCID mouse.[6]

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (approximately 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.

-

Administer this compound (formulated as described above) at 20 mg/kg via intraperitoneal injection, 5 times per week for 4 weeks.

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Monitor tumor volume and animal body weight 2-3 times per week.

-